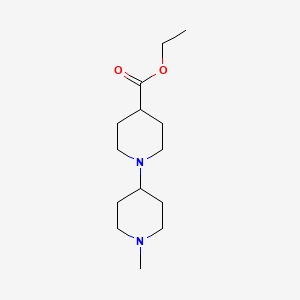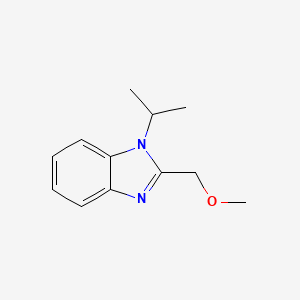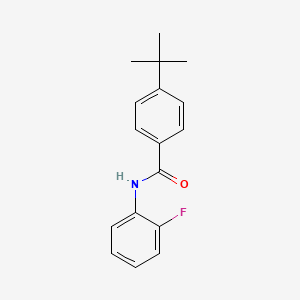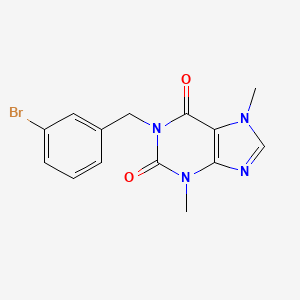
1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a purine derivative that has been synthesized using various methods. The compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it has been suggested that the compound acts as a competitive inhibitor of certain enzymes and proteins. It has been found to inhibit the activity of xanthine oxidase, an enzyme that plays a key role in purine metabolism. The compound has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of uric acid, which is a key component of gout. The compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which may be useful in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in good yield and purity. It has also been found to be relatively non-toxic, which makes it a useful tool for studying the mechanism of action of various enzymes and proteins. However, the compound has some limitations. It has been found to be relatively insoluble in water, which may limit its use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for research on 1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is to investigate the compound's potential applications in the treatment of various diseases. For example, the compound's anti-inflammatory and antioxidant properties may make it useful in the treatment of diseases such as arthritis and cardiovascular disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various biological processes. Finally, the compound's potential applications in drug development should be explored further, particularly in the development of new therapies for various diseases.
In conclusion, 1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a promising chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it a useful tool for studying the mechanism of action of various enzymes and proteins. The compound has potential applications in the treatment of various diseases and in drug development. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various biological processes.
Synthesis Methods
The synthesis of 1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been achieved using various methods. One of the most common methods involves the reaction of 3-bromobenzylamine with 3,7-dimethylxanthine in the presence of a catalyst. The reaction yields 1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione in good yield and purity.
Scientific Research Applications
1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential applications in scientific research. It has been found to have a wide range of applications, particularly in the field of biochemistry and physiology. The compound has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used to investigate the role of purine derivatives in various biological processes.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUWERGFYYCBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

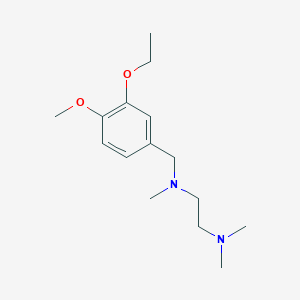
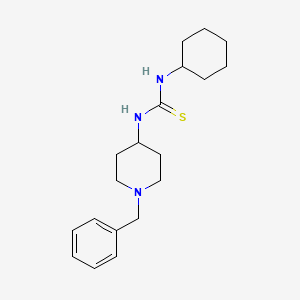
![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
